1-Methoxycalix[6]arene
Overview
Description
1-Methoxycalix6arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their unique structural properties and ability to form host-guest complexes, making them valuable in various fields of chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycalix6arene can be synthesized through a multi-step process involving the condensation of p-tert-butylphenol with formaldehyde in the presence of a base, followed by methylation of the hydroxyl groups. The reaction typically requires controlled temperatures and specific catalysts to ensure high yields and purity .
Industrial Production Methods: While industrial-scale production methods for 1-Methoxycalix6arene are not extensively documented, the synthesis generally involves similar steps as laboratory methods but optimized for larger scales. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxycalix6arene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or halogen groups .
Scientific Research Applications
1-Methoxycalix6arene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methoxycalix6arene exerts its effects is primarily through its ability to form stable host-guest complexes. This involves non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to selectively bind to specific molecules, influencing their behavior and reactivity .
Comparison with Similar Compounds
- Calix4arene: Smaller in size with four phenolic units, used in similar applications but with different binding properties.
- Calix8arene: Larger with eight phenolic units, offering more complex binding capabilities.
- Calixpyrroles: Contain pyrrole units instead of phenol, used in anion recognition .
Uniqueness: 1-Methoxycalix6arene is unique due to its intermediate size, providing a balance between the binding capabilities of smaller and larger calixarenes. Its methoxy groups also offer additional functionalization possibilities, enhancing its versatility in various applications .
Properties
IUPAC Name |
37,38,39,40,41,42-hexamethoxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48O6/c1-49-43-31-13-7-14-32(43)26-34-16-9-18-36(45(34)51-3)28-38-20-11-22-40(47(38)53-5)30-42-24-12-23-41(48(42)54-6)29-39-21-10-19-37(46(39)52-4)27-35-17-8-15-33(25-31)44(35)50-2/h7-24H,25-30H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFUTUHMAKZGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OC)CC7=CC=CC(=C7OC)CC1=CC=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376434 | |
Record name | 1-Methoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106750-73-6 | |
Record name | 1-Methoxycalix[6]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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